[4-(Prop-2-yn-1-yloxy)phenyl]methanamine
Overview
Description
[4-(Prop-2-yn-1-yloxy)phenyl]methanamine is an organic compound with the molecular formula C10H11NO It is characterized by the presence of a benzenemethanamine core substituted with a 2-propyn-1-yloxy group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Prop-2-yn-1-yloxy)phenyl]methanamine typically involves the reaction of 4-hydroxybenzenemethanamine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[4-(Prop-2-yn-1-yloxy)phenyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 2-propyn-1-yloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or reduced forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[4-(Prop-2-yn-1-yloxy)phenyl]methanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [4-(Prop-2-yn-1-yloxy)phenyl]methanamine involves its interaction with molecular targets such as enzymes or receptors. The 2-propyn-1-yloxy group can participate in covalent bonding with target molecules, leading to the modulation of their activity. The compound may also influence various biochemical pathways, resulting in specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzenemethanamine, 4-methoxy-: Similar structure but with a methoxy group instead of the 2-propyn-1-yloxy group.
Benzenemethanamine, 4-chloro-: Contains a chloro group at the para position instead of the 2-propyn-1-yloxy group.
Benzenemethanamine, 4-hydroxy-: Features a hydroxy group at the para position.
Uniqueness
[4-(Prop-2-yn-1-yloxy)phenyl]methanamine is unique due to the presence of the 2-propyn-1-yloxy group, which imparts distinct chemical reactivity and potential applications. This structural feature differentiates it from other similar compounds and contributes to its specific properties and uses in research and industry.
Properties
IUPAC Name |
(4-prop-2-ynoxyphenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-2-7-12-10-5-3-9(8-11)4-6-10/h1,3-6H,7-8,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVHYJKFIRKPJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
943026-55-9 | |
Record name | 1-[4-(prop-2-yn-1-yloxy)phenyl]methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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